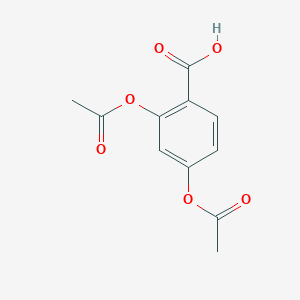

2,4-Diacetoxybenzoic acid

CAS No.: 51-01-4

Cat. No.: VC8416247

Molecular Formula: C11H10O6

Molecular Weight: 238.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51-01-4 |

|---|---|

| Molecular Formula | C11H10O6 |

| Molecular Weight | 238.19 g/mol |

| IUPAC Name | 2,4-diacetyloxybenzoic acid |

| Standard InChI | InChI=1S/C11H10O6/c1-6(12)16-8-3-4-9(11(14)15)10(5-8)17-7(2)13/h3-5H,1-2H3,(H,14,15) |

| Standard InChI Key | GZVIEFAFWBQDLQ-UHFFFAOYSA-N |

| SMILES | CC(=O)OC1=CC(=C(C=C1)C(=O)O)OC(=O)C |

| Canonical SMILES | CC(=O)OC1=CC(=C(C=C1)C(=O)O)OC(=O)C |

Introduction

Chemical Identity and Structural Characteristics

2,4-Dimethoxybenzoic acid (C₉H₁₀O₄) is a benzoic acid derivative featuring methoxy groups at the 2- and 4-positions of the aromatic ring. Its molecular structure is defined by the IUPAC name 2,4-dimethoxybenzoic acid and the SMILES notation COC1=CC(=C(C=C1)C(=O)O)OC . The compound’s crystalline form appears as a white to off-white powder with a melting point of 107–111°C . Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 91-52-1 |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.18 g/mol |

| Density | 1.2481 (estimated) |

| pKa | 4.36 ± 0.10 (predicted) |

The electron-donating methoxy groups influence the compound’s electronic structure, reducing the acidity of the carboxylic group compared to unsubstituted benzoic acid .

Synthesis and Production Methods

Purification and Characterization

Post-synthesis, purification typically involves recrystallization from solvents like ethanol or ethyl acetate. Spectral characterization (e.g., IR, NMR) confirms the presence of methoxy and carboxylic functional groups .

Physicochemical Properties

Thermal Stability

The compound decomposes at elevated temperatures, with a boiling point estimated at 275.56°C . Its melting range (107–111°C) is critical for processing in pharmaceutical formulations .

Solubility Profile

2,4-Dimethoxybenzoic acid exhibits limited water solubility (slightly soluble) but dissolves readily in polar organic solvents. A study in J. Chem. Eng. Data (2015) systematically measured its solubility in six pure solvents (ethanol, n-propanol, isopropanol, n-butanol, isobutanol, ethyl acetate) and isopropanol + ethyl acetate mixtures . Key findings include:

| Solvent | Solubility (mol/kg) at 298.15 K |

|---|---|

| Ethanol | 0.452 |

| Isopropanol | 0.381 |

| Ethyl Acetate | 0.298 |

| Isopropanol:Ethyl Acetate (1:1) | 0.327 |

The data correlate well with the modified Apelblat equation, confirming temperature-dependent solubility trends .

Applications in Coordination Chemistry and Material Science

Lanthanide Complexation

2,4-Dimethoxybenzoic acid serves as a ligand in yttrium and heavy lanthanide complexes. The electron-rich aromatic system facilitates slow reduction kinetics of intermediate HOBt esters, making it valuable in synthesizing thermally stable coordination compounds .

Pharmaceutical Intermediate

The compound is a precursor in drug synthesis, though specific applications remain proprietary. Its role likely involves modifying pharmacokinetic properties (e.g., solubility, bioavailability) of active pharmaceutical ingredients .

Thermodynamics of Dissolution

Van’t Hoff analysis of solubility data reveals:

These parameters guide solvent selection for industrial crystallization processes.

Environmental and Regulatory Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume